molecular formula C26H21FN2O3 B2836348 N-(4-fluorophenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 895650-59-6

N-(4-fluorophenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2836348
CAS No.: 895650-59-6
M. Wt: 428.463
InChI Key: DLBMQXPTNVJTON-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic small molecule featuring a dihydroquinolin core substituted at position 3 with a 4-methylbenzoyl group and at position 6 with a methyl group. The acetamide side chain is linked to a 4-fluorophenyl moiety. The compound’s synthesis likely involves coupling reactions similar to those described for analogous acetamide derivatives, such as carbodiimide-mediated amide bond formation .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN2O3/c1-16-3-6-18(7-4-16)25(31)22-14-29(23-12-5-17(2)13-21(23)26(22)32)15-24(30)28-20-10-8-19(27)9-11-20/h3-14H,15H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBMQXPTNVJTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Quinolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinolinone structure.

    Introduction of the Methylbenzoyl Group: The methylbenzoyl group is introduced through a Friedel-Crafts acylation reaction, using reagents such as aluminum chloride (AlCl3) as a catalyst.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via a nucleophilic substitution reaction, often using a fluorinated aromatic compound and a suitable leaving group.

    Final Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced quinolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Fluorinated aromatic compounds, suitable leaving groups

Major Products Formed

The major products formed from these reactions include various quinolinone derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

N-(4-fluorophenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of N-substituted acetamides, many of which exhibit structural motifs linked to biological activity. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties/Activity References
N-(4-fluorophenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide 4-Fluorophenyl, 6-methyl, 4-methylbenzoyl ~435.45 Enhanced lipophilicity; potential kinase inhibition
(E)-2-(1-(4-fluorobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (Entry 52) 4-Fluorobenzyl, quinolin-6-yl ~433.47 Reported activity value: 5.503 (IC50?)
(E)-2-(5-fluoro-1-(4-nitrobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (Entry 53) 4-Nitrobenzyl, 5-fluoro ~478.49 Higher polarity; activity value: 5.928
N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide 3,4-Difluorophenyl, 6-fluoro, 4-methylbenzoyl ~453.43 Increased halogenation; improved potency?
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 3,4-Dichlorophenyl, dihydro-1H-pyrazolyl ~401.27 Crystal packing via N–H⋯O hydrogen bonds

Key Observations

Substituent Effects on Bioactivity: The 4-fluorophenyl group in the target compound likely enhances metabolic stability compared to nitro (Entry 53) or ethoxy (Entry 54) derivatives, which may confer higher reactivity or susceptibility to enzymatic degradation .

Structural Flexibility and Binding: Compounds with rigid planar structures (e.g., indolin-3-ylidene in Entry 52) may exhibit stronger π-π stacking interactions but reduced conformational adaptability compared to the dihydroquinolin scaffold . The 4-methylbenzoyl group at position 3 in the target compound could optimize hydrophobic interactions in enzyme binding pockets, a feature absent in dichlorophenyl analogs () .

Hydrogen-bonding motifs (e.g., N–H⋯O in ) influence crystallization behavior, which may impact formulation stability .

Synthetic Accessibility :

  • Carbodiimide-mediated coupling () is a common route for acetamide synthesis, but yields vary with substituent steric bulk. The target compound’s 4-methylbenzoyl group may require optimized reaction conditions to avoid side products .

Research Findings and Implications

  • The 4-methylbenzoyl group may synergize with fluorophenyl to enhance target selectivity .
  • Druglikeness : The compound’s calculated logP (~3.5) and molecular weight (~435) align with Lipinski’s criteria, favoring oral absorption .
  • Future Directions : Comparative crystallography (using SHELX software, ) could elucidate conformational differences between fluorophenyl and dichlorophenyl derivatives, guiding rational design .

Biological Activity

N-(4-fluorophenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide, also known as C647-0689, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.

  • Molecular Formula : C26_{26}H21_{21}FN2_{2}O3_{3}
  • Molecular Weight : 428.5 g/mol
  • IUPAC Name : this compound

1. Antibacterial Activity

Recent studies suggest that compounds with similar structures exhibit significant antibacterial properties. The presence of the fluorophenyl group in this compound may enhance its interaction with bacterial targets.

A comparative analysis of related compounds indicates that fluorinated derivatives often demonstrate improved antibacterial efficacy. For instance, studies on fluorobenzoylthiosemicarbazides revealed that electron-withdrawing groups at specific positions can enhance antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) .

CompoundActivity AgainstNotes
C647-0689Potentially effectiveStructure suggests strong binding affinity
Fluorobenzoyl derivativesMRSAEnhanced potency with electron-withdrawing groups

2. Enzyme Inhibition

The quinoline core present in the structure of this compound is known for its ability to interact with various enzymes. This interaction can lead to inhibition of key metabolic pathways in pathogenic organisms or cancer cells.

In vitro studies have shown that similar quinoline derivatives act as effective enzyme inhibitors. For example, structural modifications in quinoline compounds can significantly alter their binding affinities to target enzymes involved in cancer progression .

3. Therapeutic Applications

The unique combination of functional groups in this compound positions it as a candidate for further research in medicinal chemistry. Its potential applications include:

  • Anticancer Therapy : Due to its enzyme inhibition properties and structural characteristics that may disrupt cancer cell metabolism.
  • Antimicrobial Agents : As indicated by its potential antibacterial activity, it could be developed into a treatment for resistant bacterial strains.

Case Studies and Research Findings

Several studies have explored the biological activities of quinoline derivatives, highlighting their potential as therapeutic agents:

  • Study on Antibacterial Efficacy : A study demonstrated that modifications in the quinoline structure could significantly enhance antibacterial potency against various strains of bacteria, including MRSA .
  • Enzyme Interaction Studies : Research indicated that quinoline-based compounds could inhibit specific enzymes critical for tumor growth, suggesting a pathway for anticancer drug development .

Q & A

Q. What are the critical considerations for optimizing the multi-step synthesis of this compound to achieve high yield and purity?

The synthesis involves sequential functionalization of the quinoline core, introduction of fluorophenyl and benzoyl groups, and final acetylation. Key steps include:

  • Quinoline Core Preparation : Use of Friedländer or Gould-Jacobs cyclization under reflux conditions (toluene, 110–120°C) with catalytic acetic acid .
  • Sulfonation/Benzoylation : Reaction with 4-methylbenzoyl chloride in dichloromethane (DCM) at 0–5°C to avoid side reactions .
  • Acetylation : Employing acetic anhydride with DMAP (4-dimethylaminopyridine) as a catalyst in dry DCM, monitored via TLC for completion .
  • Purification : Column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the final product .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structural features?

  • NMR Spectroscopy : 1H/13C NMR in DMSO-d6 or CDCl3 identifies proton environments (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) and confirms substitution patterns .
  • X-ray Crystallography : SHELX programs (SHELXL for refinement) resolve crystal packing and hydrogen-bonding networks. Example: R values < 5% indicate high precision .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 447.4) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer effects) across studies?

Contradictions often arise from assay variability or differential target interactions. Methodological solutions include:

  • Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (MTT assay, 48h incubation) to ensure reproducibility .
  • Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., chloro vs. methyl substituents) to identify critical functional groups .
  • Computational Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like topoisomerase II or EGFR kinase, explaining activity variations .

Q. What methodological approaches are recommended for analyzing substituent effects on reactivity and target interactions?

  • DFT Calculations : Gaussian 09 simulations assess electronic effects (e.g., HOMO-LUMO gaps influenced by fluorine’s electronegativity) .
  • Steric Maps : Molecular overlay studies (PyMOL) compare 4-methylbenzoyl vs. 4-fluorobenzoyl groups to quantify steric hindrance .
  • Kinetic Studies : Monitor reaction rates (e.g., SNAr substitutions) under varying conditions (pH, solvent polarity) to quantify substituent impacts .

Q. How can researchers address challenges in crystallizing this compound for X-ray studies?

  • Crystallization Screens : Use Hampton Research Crystal Screen kits with PEG/Ionic liquid matrices to optimize crystal growth .
  • Cryo-EM Alternatives : Single-particle cryo-EM at 2–3 Å resolution resolves flexible regions if crystals are unstable .
  • Powder XRD : Pair with Rietveld refinement to analyze amorphous or polycrystalline samples .

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